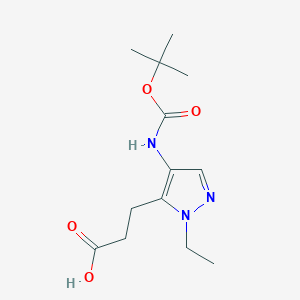![molecular formula C26H33N3O6S2 B3001166 (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005728-74-4](/img/structure/B3001166.png)
(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and have been utilized in the development of various pharmaceuticals, including antibiotics such as the fourth generation of cephem antibiotics .
Synthesis Analysis
The synthesis of related thiadiazole compounds involves multiple steps, starting from simple precursors to more complex structures. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, was synthesized through skeletal rearrangement of aminoisoxazoles and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamime . These methods highlight the complexity and the precision required in the synthesis of thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which imparts significant chemical properties to the compound. The exact structure of the compound is not detailed in the provided papers, but the structural analysis of similar compounds through techniques like X-ray crystallography provides unambiguous determination of stereochemistry, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the O-methylation of thiadiazole compounds has been shown to yield the desired Z-isomers, which are significant in the synthesis of cephem antibiotics . The optimization of reaction conditions, such as solvent, temperature, and time, is critical to achieve high yields of the desired products, as demonstrated in the synthesis of a benzothiazolyl thioester derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. While the provided papers do not give specific details on the physical and chemical properties of the compound , they do suggest that the thiadiazole core imparts certain characteristics that are beneficial in pharmaceutical applications, such as antibiotic activity . The presence of various functional groups, such as the methoxyimino and acetic acid moieties, would affect the compound's solubility, stability, and reactivity.
Scientific Research Applications
Green Synthesis in Ionic Liquid Media
Research indicates that compounds similar to (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can be synthesized through a three-component tandem reaction in ionic liquid media. This green synthesis approach is noted for its simplicity and efficiency, employing recyclable green solvents like 1-Methyl-3-pentylimidazoliumbromide (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Potential as Aldose Reductase Inhibitors
Some derivatives of the compound have been evaluated as aldose reductase inhibitors. These inhibitors are of interest for their potential in treating diabetic complications. Specifically, certain iminothiazolidin-4-one acetate derivatives have shown promising inhibitory potency (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Synthesis in Cephalosporin Antibiotics
The compound's derivatives have been utilized in the synthesis of cephem antibiotics, a class of β-lactam antibiotics. Different methods have been explored for the preparation of these derivatives, emphasizing their significance in antibiotic synthesis (Tatsuta et al., 1994).
Intermediate Synthesis for Cefixime
An intermediate crucial for the production of Cefixime, a cephalosporin antibiotic, has been synthesized using derivatives of this compound. This highlights its role in pharmaceutical manufacturing processes (Liu Qian-chun, 2010).
Antimicrobial Activities of Metal Complexes
Research on benzothiazole-imino-benzoic acid Schiff Bases derived from amino-benzothiazole, similar in structure to the queried compound, reveals that their metal complexes exhibit significant antimicrobial activity. This demonstrates the compound's potential application in developing antimicrobial agents (Mishra et al., 2019).
properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2/c1-17(2)14-28(15-18(3)4)37(32,33)21-10-7-19(8-11-21)25(31)27-26-29(16-24(30)35-6)22-12-9-20(34-5)13-23(22)36-26/h7-13,17-18H,14-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBZYVOYMZROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)
![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)

![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)
![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)



![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3001105.png)
